molecular formula C21H25NO5 B6431190 N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide CAS No. 1903943-78-1

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide

Cat. No.: B6431190
CAS No.: 1903943-78-1
M. Wt: 371.4 g/mol
InChI Key: KTBZZNPWXNYOIV-UHFFFAOYSA-N
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Description

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide is a synthetic small molecule featuring a benzamide core linked to a substituted tetrahydronaphthalene scaffold. This molecular architecture, characterized by its methoxy and hydroxy functional groups, is of significant interest in medicinal chemistry and pharmacological research. Compounds with similar structural motifs, particularly the benzamide core and methoxy/hydroxy substitutions, have demonstrated a range of promising biological activities in scientific studies, including antiproliferative effects against various cancer cell lines and potent antioxidant properties . The presence of multiple methoxy groups is a key structural feature known to influence the biological activity and antioxidative potential of phenolic compounds . This compound is intended for research applications only, strictly for use in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this material with appropriate safety precautions, using personal protective equipment and working in a controlled environment. The product is supplied with comprehensive analytical data to ensure identity and purity for research purposes.

Properties

IUPAC Name

N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5/c1-25-16-7-8-17-14(11-16)5-4-10-21(17,24)13-22-20(23)15-6-9-18(26-2)19(12-15)27-3/h6-9,11-12,24H,4-5,10,13H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBZZNPWXNYOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(CCC2)(CNC(=O)C3=CC(=C(C=C3)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-3,4-dimethoxybenzamide is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a tetrahydronaphthalene moiety and methoxy groups, which are known to enhance biological activity. The molecular formula is C16H19O4C_{16}H_{19}O_4, with a molecular weight of approximately 287.33 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Amyloid Beta Oligomers : The compound has shown potential in inhibiting the formation of neurotoxic amyloid beta oligomers, particularly targeting the amyloid beta 1-42 monomer implicated in Alzheimer's disease pathology.
  • DAAO Inhibition : It may also act as a selective inhibitor of D-amino acid oxidase (DAAO), which has therapeutic implications for psychiatric disorders such as schizophrenia .

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study Biological Activity IC50 Value (µM) Mechanism
Study 1Inhibition of amyloid beta oligomer formationNot specifiedTargeting amyloid beta 1-42
Study 2DAAO inhibition5.6 (rat), 4.4 (mouse), 8.8 (human)Selective DAAO inhibitor
Study 3Neuroprotective effects in rodent modelsNot specifiedModulation of neurotoxic pathways

Case Study 1: Neuroprotective Effects

In a study involving rodent models for Alzheimer's disease, this compound was administered to evaluate its neuroprotective effects against amyloid beta toxicity. The results indicated a significant reduction in neurodegeneration markers compared to control groups.

Case Study 2: Psychiatric Disorder Treatment

Clinical evaluations have demonstrated that compounds with similar structures exhibit promising results in alleviating symptoms associated with schizophrenia. The inhibition of DAAO leads to increased levels of D-serine, which is crucial for NMDA receptor function and may help improve cognitive deficits in patients.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the pharmacological profile of this compound. Techniques such as structure-based drug design (SBDD) have been employed to improve potency and selectivity against specific biological targets. For example:

  • Synthesis Optimization : Multi-step organic reactions have been tailored to enhance yield and purity while maintaining the structural integrity necessary for biological activity.
  • In Vivo Studies : Biodistribution studies in animal models have shown promising uptake in brain regions associated with cognitive function, indicating potential for central nervous system applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-[(1-hydroxy-6-methoxy-THN-1-yl)methyl]-3,4-dimethoxybenzamide with structurally or functionally related compounds, emphasizing molecular features, biological activities, and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Reported Bioactivity/Use Reference
Target Compound : N-[(1-Hydroxy-6-methoxy-THN-1-yl)methyl]-3,4-dimethoxybenzamide C₂₄H₂₉NO₆ ~427.5 (estimated) 1-Hydroxy-THN, 6-methoxy-THN, 3,4-dimethoxybenzamide Not explicitly reported; inferred potential for CNS or antiviral activity based on analogs
N-(2-Allylcarbamoyl-4-chlorophenyl)-3,4-dimethoxybenzamide C₁₉H₁₉ClN₂O₄ 374.8 4-Chlorophenyl, allylcarbamoyl, 3,4-dimethoxybenzamide High binding affinity to monkeypox virus cysteine protease (computational study)
N-(3,4-Dichlorophenyl)hexahydro-1,3-dimethyl-2,4,6-trioxo-5-pyrimidinecarboxamide C₁₃H₁₂Cl₂N₃O₅ 361.2 3,4-Dichlorophenyl, pyrimidinetrione Agricultural fungicide (fenoxacrim)
N-((1-Hydroxy-6-methoxy-THN-1-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide C₁₈H₂₂N₂O₄ 330.4 1-Hydroxy-THN, 6-methoxy-THN, 3,5-dimethylisoxazole No bioactivity reported; structural analog with isoxazole substitution
2-(2-Chloro-6-fluorophenyl)-N-((1-hydroxy-6-methoxy-THN-1-yl)methyl)acetamide C₂₀H₂₁ClFNO₃ 377.8 2-Chloro-6-fluorophenyl, acetamide, 1-hydroxy-THN No bioactivity reported; halogenated aryl group may enhance pharmacokinetics
A 80426 mesylate (α2-adrenoceptor antagonist) C₂₃H₂₈NO₄S 422.5 Benzofuran, methoxy-THN, methylsulfonate High-affinity α2-adrenoceptor antagonist and serotonin reuptake inhibitor

Key Observations:

Structural Variations :

  • Substituent Diversity : The target compound’s 3,4-dimethoxybenzamide group differentiates it from analogs with halogenated aryl (e.g., 4-chlorophenyl in , dichlorophenyl in ) or heterocyclic (e.g., isoxazole in ) moieties. These substitutions influence solubility, target selectivity, and metabolic stability.
  • THN Modifications : Compounds sharing the 1-hydroxy-6-methoxy-THN core (e.g., ) exhibit similar steric environments but differ in the amide-linked pharmacophore, impacting receptor interactions.

Halogenated derivatives (e.g., ) are often associated with enhanced lipophilicity and membrane permeability, critical for pesticidal or CNS-targeting agents. The α2-adrenoceptor activity of A 80426 mesylate highlights the THN moiety’s relevance in neuropharmacology, implying possible CNS applications for the target compound.

Synthetic Feasibility :

  • and describe synthetic routes for benzamide derivatives via maleimide-thiol conjugation or oxazolone-amine reactions , which could be adapted for the target compound’s synthesis.

Preparation Methods

Starting Materials and Functionalization

The 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl moiety is typically derived from 6-methoxy-1-tetralone (1-tetralone substituted with a methoxy group at position 6). Key steps include:

  • Hydroxylation at position 1 : Reduction of the ketone group in 6-methoxy-1-tetralone using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields the corresponding secondary alcohol.

  • Methylenation : Conversion of the alcohol to a chloromethyl or bromomethyl derivative via treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), followed by nucleophilic substitution with ammonia or a primary amine to introduce the methylene bridge.

Representative Reaction Conditions:

StepReagents/ConditionsYield
Ketone reductionNaBH₄, MeOH, 0°C → RT, 2 h92%
HalogenationSOCl₂, DCM, reflux, 4 h85%
AminationNH₃ (g), THF, 60°C, 12 h78%

Synthesis of the 3,4-Dimethoxybenzoyl Fragment

Carboxylic Acid Activation

3,4-Dimethoxybenzoic acid is activated as an acyl chloride or mixed anhydride to facilitate amide bond formation:

  • Acyl chloride formation : Treatment with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in dichloromethane (DCM) under inert atmosphere.

  • Alternative activation : Use of coupling agents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) in dimethylformamide (DMF).

Coupling Strategies for Amide Bond Formation

Direct Amidation

The activated benzoyl fragment is coupled with the tetrahydronaphthalenylmethylamine intermediate under basic conditions:

Procedure :

  • Dissolve the amine intermediate (1.0 equiv) and 3,4-dimethoxybenzoyl chloride (1.2 equiv) in anhydrous DCM.

  • Add triethylamine (TEA, 2.0 equiv) dropwise at 0°C.

  • Stir at room temperature for 12–24 h.

  • Quench with water, extract with DCM, dry over Na₂SO₄, and concentrate.

Optimization Data :

Coupling AgentSolventBaseTemp (°C)Time (h)Yield
HBTU/HOBtDMFDIPEA251887%
EDC/HOBtDCMTEA0 → 252478%
SOCl₂ (acyl chloride)DCMPyridine251282%

Reductive Amination Alternative

For substrates where the amine is sensitive, reductive amination may be employed:

  • React 1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-carbaldehyde with 3,4-dimethoxybenzylamine in methanol.

  • Add sodium cyanoborohydride (NaBH₃CN) and acetic acid (AcOH) as a proton source.

  • Stir at RT for 24 h, followed by neutralization and extraction.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via flash column chromatography using ethyl acetate/hexane gradients (20–50% EtOAc) or preparative HPLC with a C18 column and acetonitrile/water mobile phase.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Key signals include δ 6.85–7.25 (aromatic protons), δ 4.75 (OH, broad), δ 3.80–3.90 (methoxy groups), and δ 2.50–3.20 (methylene and tetrahydronaphthalene protons).

  • MS (ESI+) : m/z 428.2 [M+H]⁺.

Challenges and Optimization Considerations

Stereochemical Control

The 1-hydroxy group introduces a stereocenter, necessitating chiral resolution or asymmetric synthesis. Enzymatic resolution using lipases or chiral chromatography (e.g., Chiralpak AD-H) can achieve enantiomeric excess >98%.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency but may complicate purification. Lower temperatures (0–5°C) minimize side reactions during acylation.

Industrial-Scale Adaptations

For large-scale production, continuous flow chemistry offers advantages:

  • Microreactors enable precise control of exothermic reactions (e.g., acyl chloride formation).

  • In-line purification using scavenger resins reduces downstream processing time.

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis requires precise control of reaction conditions, including solvent selection (e.g., ethanol or acetonitrile:water mixtures), stoichiometric ratios of reagents, and purification via crystallization or chromatography. Reductive amination and condensation reactions are critical steps, often involving sodium borohydride or ethylenediamine as reducing/coupling agents. Reaction times (e.g., 72 hours at room temperature) and pH adjustments are essential to minimize side products .

Q. Which spectroscopic methods are most effective for confirming the compound’s structure and purity?

A combination of 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy is standard for structural confirmation. For example, 1H^1H-NMR can identify methoxy protons (δ ~3.7 ppm) and aromatic protons (δ 6.8–7.8 ppm), while IR detects hydroxyl (~3530 cm1^{-1}) and amide (~1650 cm1^{-1}) functional groups. Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 292.07) to verify molecular weight .

Q. How should researchers design a multi-step synthesis protocol for intermediates?

Use a modular approach:

  • Start with commercially available precursors (e.g., 2,5-dimethoxybenzaldehyde).
  • Employ reductive amination for tetrahydronaphthalene derivatives.
  • Purify intermediates via column chromatography or recrystallization.
  • Validate each step with spectroscopic data before proceeding .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields while minimizing side products?

Systematic optimization involves:

  • Screening solvents (e.g., ionic liquids for enhanced reactivity).
  • Adjusting temperature (e.g., reflux for faster kinetics vs. room temperature for selectivity).
  • Using catalysts like 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (EDC) for amide bond formation.
  • Monitoring reaction progress via TLC or HPLC to terminate reactions at optimal conversion points .

Q. How should researchers resolve discrepancies between calculated and observed spectroscopic data?

  • Re-examine sample purity (e.g., residual solvents may shift NMR signals).
  • Perform computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data.
  • Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions .

Q. What experimental strategies are recommended for assessing the compound’s biological activity?

  • In vitro assays : Screen for enzyme inhibition (e.g., kinases) using fluorescence-based assays.
  • Structure-activity relationship (SAR) : Synthesize derivatives with modified methoxy or hydroxyl groups.
  • Pharmacokinetic profiling : Evaluate metabolic stability in liver microsomes and membrane permeability via Caco-2 cell models .

Q. How can the environmental fate of this compound be studied methodologically?

  • Degradation studies : Expose the compound to UV light or microbial cultures to track abiotic/biotic breakdown.
  • Partition coefficients : Measure log PP values to predict bioaccumulation potential.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to assess ecological impacts .

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